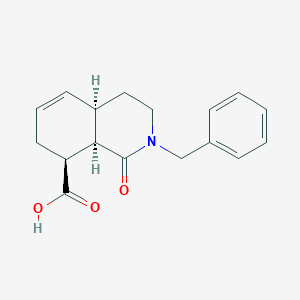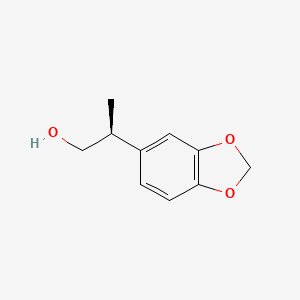
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: is an organic compound that belongs to the class of alcohols This compound features a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol can be achieved through several synthetic routes:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Reduction of Ketones: Starting from a ketone precursor, reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Grignard Reaction: Reacting a Grignard reagent with an appropriate aldehyde or ketone to form the alcohol.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce precursor compounds.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: can undergo various chemical reactions:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.
Reduction: Further reduction to form different alcohol derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or enzymes for biocatalysis.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol:
Chemistry: As a chiral building block in organic synthesis.
Biology: Studying its effects on biological systems due to its chiral nature.
Medicine: Potential use in drug development for its unique structural properties.
Industry: As an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways depending on its functional groups and stereochemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(1,3-dioxolan-4-yl)propan-1-ol
- (2S)-2-(1,3-dioxane-4-yl)propan-1-ol
- (2S)-2-(1,3-dioxepane-4-yl)propan-1-ol
Uniqueness
(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol: is unique due to its specific 1,3-dioxaindan moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHYKOBRCUQNN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)
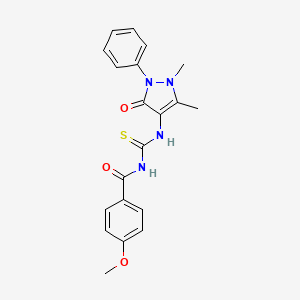
![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)
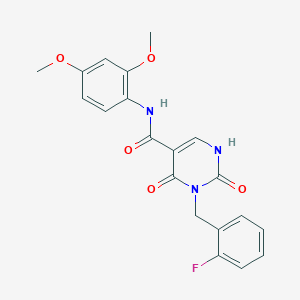
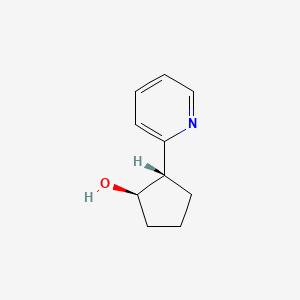
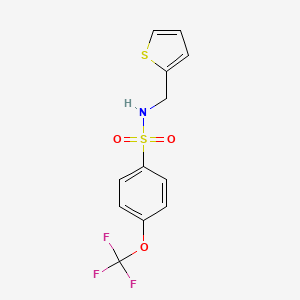
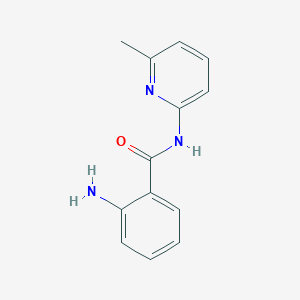
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)
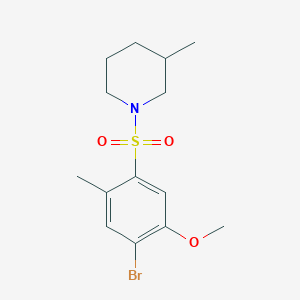
![3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2547632.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)
